(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol
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Overview
Description
(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound that features a unique combination of a furan ring, a phenyl group, a morpholine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the furan-2-yl group can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the piperidine ring through a cyclization reaction. The morpholine ring is then introduced via a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: (3R,4R)-1-[[2-(cyclohexyl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-piperidin-3-ol: Lacks the morpholine ring.
(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19-15-21(8-7-18(19)22-9-12-24-13-10-22)14-16-4-1-2-5-17(16)20-6-3-11-25-20/h1-6,11,18-19,23H,7-10,12-15H2/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVIVRYLLXYGBC-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC=CC=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC=CC=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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